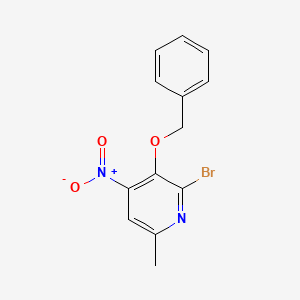
2-(2-Carboxyphenylthio)-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carboxyphenylthio)-3-methylbenzoic acid is an organic compound that features a carboxylic acid group and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyphenylthio)-3-methylbenzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2-mercaptobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzoic acid attacks the chlorinated carbon of 2-chlorobenzoic acid, forming the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carboxyphenylthio)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Carboxyphenylthio)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Carboxyphenylthio)-3-methylbenzoic acid is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thioether and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Carboxyphenyl)iminodiacetic acid: Similar in structure but contains an iminodiacetic acid moiety instead of a thioether linkage.
2-(2-Carboxyphenylthio)benzoic acid: Lacks the methyl group present in 2-(2-Carboxyphenylthio)-3-methylbenzoic acid.
Uniqueness
This compound is unique due to the presence of both a thioether linkage and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. The methyl group also adds to its uniqueness by influencing its steric and electronic properties.
Propiedades
Fórmula molecular |
C15H12O4S |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
2-(2-carboxyphenyl)sulfanyl-3-methylbenzoic acid |
InChI |
InChI=1S/C15H12O4S/c1-9-5-4-7-11(15(18)19)13(9)20-12-8-3-2-6-10(12)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
KPOSCIRZBFTVGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)O)SC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)






![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)

![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)


